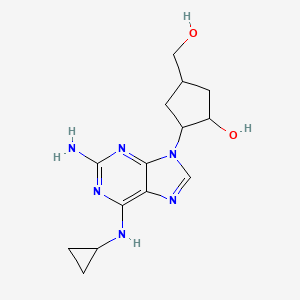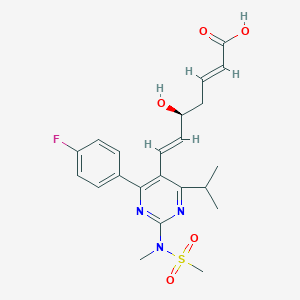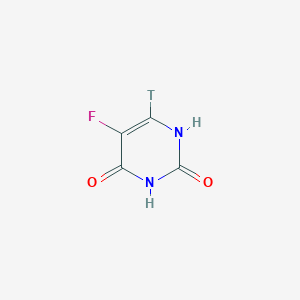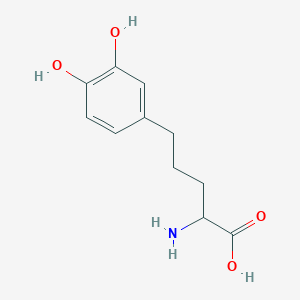![molecular formula C13H17F3NO4P B13424250 N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine CAS No. 24303-23-9](/img/structure/B13424250.png)
N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine is a chemical compound with the molecular formula C13H17F3NO4P and a molecular weight of 339.25 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an ethanimine group, and a diethoxyphosphoryloxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine involves several steps. One common method includes the reaction of acetophenone with trifluoromethyl group, followed by the formation of an oxime. This oxime is then reacted with diethyl phosphate under specific conditions to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The phosphoryloxy group can participate in phosphorylation reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine can be compared with similar compounds such as:
Acetophenone derivatives: These compounds share the acetophenone core structure but differ in their substituents.
Trifluoromethylated compounds: These compounds contain the trifluoromethyl group, which imparts unique chemical properties.
Phosphorylated compounds: These compounds contain phosphoryl groups and are used in various chemical and biological applications. The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
24303-23-9 |
|---|---|
Molecular Formula |
C13H17F3NO4P |
Molecular Weight |
339.25 g/mol |
IUPAC Name |
diethyl [1-[4-(trifluoromethyl)phenyl]ethylideneamino] phosphate |
InChI |
InChI=1S/C13H17F3NO4P/c1-4-19-22(18,20-5-2)21-17-10(3)11-6-8-12(9-7-11)13(14,15)16/h6-9H,4-5H2,1-3H3 |
InChI Key |
DINNNACUYLGCHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)ON=C(C)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
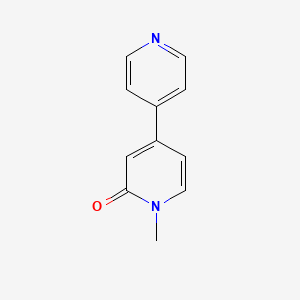
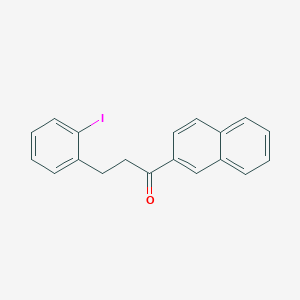
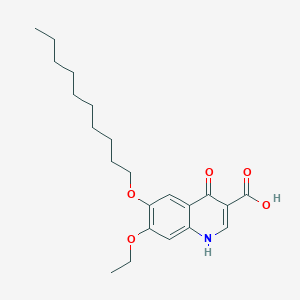
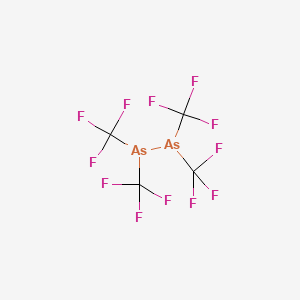

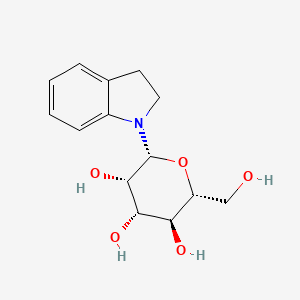
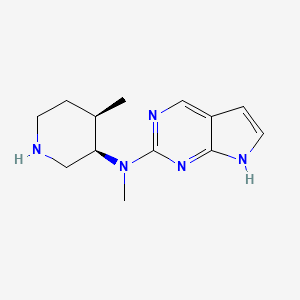
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
